Cetylpyridinium bromide
Overview
Description
Cetylpyridinium bromide (CPB) is a cationic surfactant with a wide range of applications in biological and industrial processes. It is known for its germicidal properties and has been used in various applications such as protein folding, polymerization, enzyme studies, gene delivery, and pharmaceuticals as a drug delivery tool . CPB consists of a cetylpyridinium cation with a quaternary nitrogen in the aromatic heterocyclic ring of the headgroup and a 16-carbon hydrocarbon tail .
Synthesis Analysis
The synthesis of CPB-related compounds has been explored in the literature. For instance, N-cetyl-3-(2-methoxycarbonylvinyl)pyridinium bromide (MAP) was synthesized by covalently binding methyl acrylate (MA) and CPB, demonstrating a significant increase in inhibition efficiency for steel protection . Additionally, the synthesis and characterization of pentylpyridinium tribromide, a room temperature ionic liquid analogue of bromine, were described, and the spent reagent pentylpyridinium bromide was easily recycled .
Molecular Structure Analysis
The molecular structure of CPB has been studied using various techniques. Single crystal structure determination of cetylpyridiniumammonium bromide and Rietveld structure determination of cetylquinuclidinium bromide provided insights into the crystalline structures of these surfactants . Furthermore, molecular modeling and molecular dynamics simulations have been used to understand the behavior of CPB in solutions and micelles, revealing the planarity of the pyridinium ring and the conformational dynamics of the hydrophobic tail .
Chemical Reactions Analysis
CPB has been shown to interact with various substances, affecting their chemical behavior. For example, the interaction of CPB with bovine serum albumin (BSA) induced unfolding and refolding of the protein, with the formation of a "necklace and bead" structure in the unfolding process . Additionally, CPB micelles have been found to cause bathochromic shifts in the excitation spectra of polycyclic aromatic hydrocarbons (PAHs) and act as a quencher for their fluorescence intensity .
Physical and Chemical Properties Analysis
The physical and chemical properties of CPB and its mixtures have been extensively studied. The critical micellar concentration (cmc), micellar dissociation, and energetic parameters of micellization were determined for binary and ternary surfactant mixtures involving CPB . These studies help in understanding the interactions among mixed micelle components and their activity coefficients . Moreover, CPB has been identified as an effective radiosensitizer for Serratia marcescens, suggesting interactions with a membrane-associated target .
Scientific Research Applications
Fluorescence Quenching for Analytical Methods : CPB acts as a quencher of fluorescence intensity emitted by fluorene. This property allows for the development of selective synchronous spectrofluorometric methods for determining fluorene in CPB micellar mediums, applicable in analyzing groundwater samples contaminated with combustibles (Ayala, Afonso, & González-Diaz, 1998).
Metallochromic Indicator for Metal Cation Determination : CPB, in conjunction with Xylenol Orange, has been applied as a metallochromic indicator for the complexometric determination of certain metal cations in alkaline mediums, enabling precise successive determinations of metal pairs in the same solution (Chromý & Svoboda, 1965).
Radiosensitization of Bacteria : CPB has been shown to be an effective radiosensitizer of both oxic and anoxic suspensions of bacteria (Serratia marcescens) in buffer, suggesting its potential in microbiology and radiobiology studies (Redpath & Patterson, 1976).
Dental Hygiene Applications : CPB has been used in commercial mouthwashes to reduce existing bacterial plaque accumulations, demonstrating its effectiveness in oral hygiene (Barnes, Roberts, Katz, & Woolridge, 1976).
Corrosion Inhibition : CPB has been synthesized with methyl acrylate to create molecules with enhanced inhibition efficiency for metal corrosion, demonstrating its application in materials science, particularly in steel protection (Xia et al., 2015).
Chromatography : CPB has been used in high-performance liquid chromatography for the separation and determination of inorganic anions, showing effectiveness in analytical chemistry (Maiti, Walvekar, & Krishnamoorthy, 1989).
Nucleic Acid Determination : CPB has been utilized as a probe for determining nucleic acids by the resonance double light scattering technique, with different nucleic acids showing varying binding properties with CPB (Liu et al., 2004).
Molecular Modeling and Drug Delivery Applications : CPB has been studied for its molecular-level understanding, enhancing its development in applications such as protein folding, polymerization, enzyme studies, gene delivery, and pharmaceuticals as a drug delivery tool (Verma, Mishra, & Mitchell-Koch, 2015).
Wastewater Treatment : CPB-modified polystyrene resin has been used in treating oily wastewater, demonstrating its environmental application in water treatment processes (Jun, 2010).
Electrochemical Sensor Applications : CPB modified carbon paste electrodes have been used for the detection of dopamine and uric acid, showing potential in biomedical sensing technologies (Jayaprakash et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
Record name | Cetylpyridinium bromide | |
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Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
Record name | Cetylpyridinium bromide | |
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Solubility |
Soluble in acetone, ethanol, and chloroform | |
Record name | CETYLPYRIDINIUM BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cetylpyridinium bromide | |
Color/Form |
Cream-colored, waxy solid | |
CAS RN |
140-72-7 | |
Record name | Cetylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |
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Record name | Cetylpyridinium bromide | |
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Record name | CETYLPYRIDINIUM BROMIDE | |
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Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
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Record name | Cetylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
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Record name | Cetylpyridinium bromide | |
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Record name | CETYLPYRIDINIUM BROMIDE | |
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Record name | CETYLPYRIDINIUM BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64.5 °C | |
Record name | CETYLPYRIDINIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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